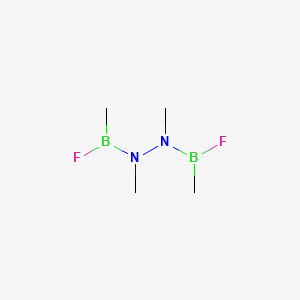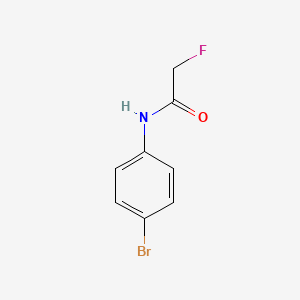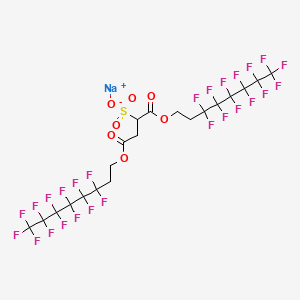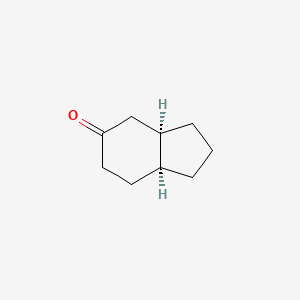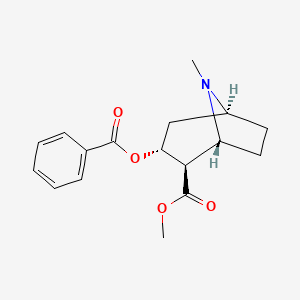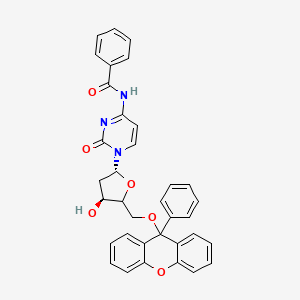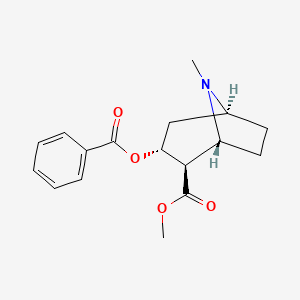
(R)-Allococaine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-Allococaine is a chiral compound that belongs to the class of local anesthetics. It is an enantiomer of allococaine, which means it has a specific three-dimensional arrangement that distinguishes it from its mirror image. This compound is known for its ability to block nerve impulses, making it useful in various medical and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-Allococaine typically involves the resolution of racemic allococaine or the asymmetric synthesis using chiral catalysts. One common method is the use of chiral auxiliaries or chiral catalysts to induce the desired stereochemistry during the synthesis process. The reaction conditions often include controlled temperatures, specific solvents, and precise pH levels to ensure the correct enantiomer is produced.
Industrial Production Methods: In industrial settings, the production of ®-Allococaine may involve large-scale resolution techniques or the use of advanced chiral synthesis methods. These methods are designed to maximize yield and purity while minimizing costs and environmental impact. Techniques such as high-performance liquid chromatography (HPLC) are often employed to separate and purify the desired enantiomer.
Chemical Reactions Analysis
Types of Reactions: ®-Allococaine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
®-Allococaine has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study chiral synthesis and resolution techniques.
Biology: Employed in studies of nerve impulse transmission and pain mechanisms.
Medicine: Utilized as a local anesthetic in various medical procedures.
Industry: Applied in the development of new anesthetic drugs and formulations.
Mechanism of Action
The mechanism of action of ®-Allococaine involves the inhibition of sodium ion channels in nerve cells. By blocking these channels, ®-Allococaine prevents the propagation of nerve impulses, leading to a loss of sensation in the targeted area. This action is similar to other local anesthetics, but the specific stereochemistry of ®-Allococaine may result in unique interactions with the sodium channels.
Comparison with Similar Compounds
Lidocaine: Another local anesthetic with a similar mechanism of action but different chemical structure.
Bupivacaine: A longer-acting local anesthetic with a different stereochemistry.
Procaine: An older local anesthetic with a simpler chemical structure.
Uniqueness of ®-Allococaine: ®-Allococaine is unique due to its specific stereochemistry, which may result in different pharmacokinetics and pharmacodynamics compared to its enantiomer or other local anesthetics. This uniqueness can be leveraged in developing new anesthetic formulations with improved efficacy and reduced side effects.
Properties
CAS No. |
21030-42-2 |
|---|---|
Molecular Formula |
C17H21NO4 |
Molecular Weight |
303.35 g/mol |
IUPAC Name |
methyl (1R,2R,3R,5S)-3-benzoyloxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate |
InChI |
InChI=1S/C17H21NO4/c1-18-12-8-9-13(18)15(17(20)21-2)14(10-12)22-16(19)11-6-4-3-5-7-11/h3-7,12-15H,8-10H2,1-2H3/t12-,13+,14+,15+/m0/s1 |
InChI Key |
ZPUCINDJVBIVPJ-GBJTYRQASA-N |
Isomeric SMILES |
CN1[C@H]2CC[C@@H]1[C@H]([C@@H](C2)OC(=O)C3=CC=CC=C3)C(=O)OC |
Canonical SMILES |
CN1C2CCC1C(C(C2)OC(=O)C3=CC=CC=C3)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



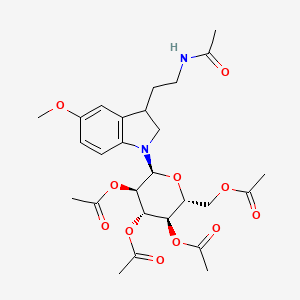

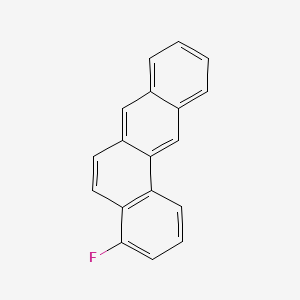
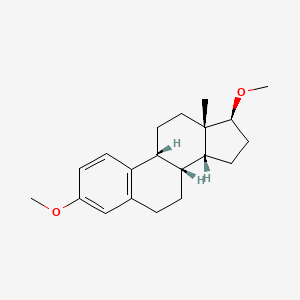
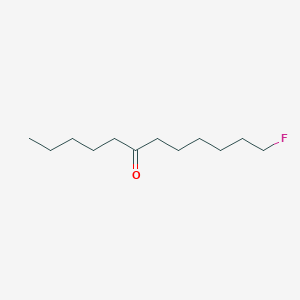
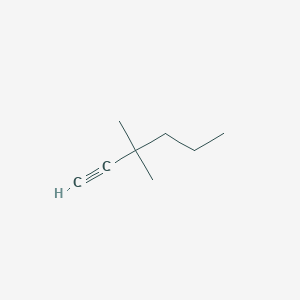
![Zinc, bis[O,O-bis(dodecylphenyl) phosphorodithioato-kappaS,kappaS']-](/img/structure/B13417799.png)
